molecular formula C40H47BrO4 B1494236 4-bromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene

4-bromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene

Cat. No.: B1494236
M. Wt: 671.7 g/mol
InChI Key: HEHCIIRAXXKMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-25,26,27,28-tetrapropoxycalix4arene is a chemical compound with the molecular formula C₄₀H₄₇BrO₄ and a molecular weight of 671.716 g/mol . It appears as a white to beige crystalline powder and has a melting point of 126-128°C . This compound belongs to the calixarene family, which are macrocyclic compounds known for their ability to form host-guest complexes with various molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-25,26,27,28-tetrapropoxycalix4arene typically involves the bromination of tetrapropoxycalix4arene. One common method includes dissolving tetrapropoxycalix4arene in butan-2-one and adding N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out at room temperature with stirring until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for 5-Bromo-25,26,27,28-tetrapropoxycalix4arene are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle large quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-25,26,27,28-tetrapropoxycalix4arene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or other nucleophiles can be used to replace the bromine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate may be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

5-Bromo-25,26,27,28-tetrapropoxycalix4arene has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex calixarene derivatives.

    Medicine: Investigated for drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the development of materials with specific properties, such as selective ion binding and separation.

Mechanism of Action

The mechanism of action of 5-Bromo-25,26,27,28-tetrapropoxycalix4arene involves its ability to form host-guest complexes with various molecules. This is facilitated by the unique structure of the calixarene, which provides a hydrophobic cavity that can encapsulate guest molecules. The molecular targets and pathways involved depend on the specific application, such as ion binding or molecular recognition.

Comparison with Similar Compounds

Similar Compounds

  • 25,26,27,28-Tetrapropoxycalix4arene : The parent compound without the bromine substitution.
  • 5-Iodo-25,26,27,28-tetrapropoxycalix4arene : Similar structure with an iodine atom instead of bromine.
  • 25,26,27,28-Tetrahydroxycalix4arene : A hydroxyl-substituted derivative.

Uniqueness

5-Bromo-25,26,27,28-tetrapropoxycalix4arene is unique due to the presence of the bromine atom, which can be further functionalized through substitution reactions. This allows for the creation of a wide range of derivatives with tailored properties for specific applications.

Properties

Molecular Formula

C40H47BrO4

Molecular Weight

671.7 g/mol

IUPAC Name

4-bromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene

InChI

InChI=1S/C40H47BrO4/c1-5-20-42-37-28-12-9-13-30(37)25-31-16-11-17-33(39(31)44-22-7-3)27-35-36(41)19-18-34(40(35)45-23-8-4)26-32-15-10-14-29(24-28)38(32)43-21-6-2/h9-19H,5-8,20-27H2,1-4H3

InChI Key

HEHCIIRAXXKMRL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2CC3=C(C(=CC=C3)CC4=C(C(=C(C=C4)Br)CC5=CC=CC(=C5OCCC)CC1=CC=C2)OCCC)OCCC

Origin of Product

United States

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